Piperidin-4-yl 4-ethylbenzoate

Lipophilicity Membrane permeability ADME prediction

Piperidin-4-yl 4-ethylbenzoate (CAS 918962-15-9) is a para-substituted benzoate ester of 4-hydroxypiperidine, with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. The compound belongs to the class of piperidine-based esters that serve as versatile intermediates in medicinal chemistry and chemical biology.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 918962-15-9
Cat. No. B12615568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-yl 4-ethylbenzoate
CAS918962-15-9
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)OC2CCNCC2
InChIInChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(16)17-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3
InChIKeyAHSFYXBKFFRPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-4-yl 4-ethylbenzoate (CAS 918962-15-9) – Distinctive Physicochemical Profile and Scaffold Utility for Chemical Procurement


Piperidin-4-yl 4-ethylbenzoate (CAS 918962-15-9) is a para-substituted benzoate ester of 4-hydroxypiperidine, with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol [1]. The compound belongs to the class of piperidine-based esters that serve as versatile intermediates in medicinal chemistry and chemical biology. Its defining structural feature is the combination of a secondary piperidine amine and an ethyl-substituted benzoyloxy moiety, which imparts a specific set of computed physicochemical properties—including a calculated XLogP3 of 2.7 and a topological polar surface area (TPSA) of 38.3 Ų [1]. These properties differentiate it from both simpler piperidine benzoates and N‑alkylated or regioisomeric analogs, making it a discrete entity rather than a generic piperidine-ester building block.

Para-substituted piperidine ester scaffold for medicinal chemistry design
Balanced lipophilicity-polarity profile supports permeability-sensitive research assays
Secondary amine handle enables salt formation and further derivatisation

Why Piperidin-4-yl 4-ethylbenzoate Cannot Be Uncritically Replaced by in-Class Analogs


Piperidine-benzoate conjugates appear superficially interchangeable; however, small structural variations—particularly the position and nature of substituents on both the benzoyl ring and the piperidine nitrogen—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that can alter solubility, permeability, metabolic stability, and target engagement [1]. For example, removal of the 4-ethyl substituent (piperidin-4-yl benzoate) reduces the calculated XLogP3 from 2.7 to 1.9 [2], while N‑methylation of the target compound abolishes the sole hydrogen-bond donor [3]. Such differences mean that even closely related compounds may exhibit divergent behaviour in biological assays, formulation, or downstream synthetic transformations, making blind substitution risky without quantitative evidence of functional equivalence.

Removing the 4-ethyl group lowers lipophilicity, which may shift membrane permeability and assay behaviour.
N-Methylation eliminates the sole hydrogen-bond donor, altering salt-formation, purification, and target interaction profiles.
Regioisomeric or N-alkylated analogs present different steric and electronic environments, limiting direct functional interchangeability.

Quantitative Differentiation of Piperidin-4-yl 4-ethylbenzoate (CAS 918962-15-9) from Its Closest Analogs


Higher Lipophilicity (XLogP3) Compared to the Unsubstituted Piperidine Benzoate Core

The 4-ethyl substituent on the benzoyl ring of piperidin-4-yl 4-ethylbenzoate elevates its calculated lipophilicity by +0.8 log units relative to piperidin-4-yl benzoate (XLogP3 = 2.7 vs. 1.9) [1][2]. This increase is consistent with the additive contribution of the ethyl group (π ≈ +0.8) and is expected to enhance passive membrane permeability. In contrast, N‑methylation of the piperidine ring (1‑methylpiperidin-4-yl 4‑ethylbenzoate) drives XLogP3 to 3.2 [3], exceeding the target by +0.5 units and introducing a permanent cationic charge at physiological pH, which alters distribution behaviour fundamentally.

Lipophilicity shift
Cross-study comparable
ΔXLogP3 = +0.8 vs unsubstituted
Reported higher lipophilicity supports permeability modelling
Computed by PubChem XLogP3; −0.5 vs N‑methyl analog
Lipophilicity Membrane permeability ADME prediction

Distinct Hydrogen-Bond Donor Capacity Versus N-Methylated Congener

Piperidin-4-yl 4-ethylbenzoate possesses one hydrogen-bond donor (the secondary piperidine NH), whereas its direct N-methyl analog (1-methylpiperidin-4-yl 4-ethylbenzoate) has zero H-bond donors [1][2]. The presence of a single donor enables reversible salt formation with acids, facilitating purification and formulation as a hydrochloride salt, while also providing a handle for intermolecular hydrogen bonding with biological targets. The N‑methyl analog, lacking this donor, must rely on quaternary salt formation for aqueous solubility but cannot engage targets through hydrogen-bond donation from the piperidine nitrogen.

H-bond donor capacity
Cross-study comparable
1 HBD vs 0 in N‑methyl analog
Single donor enables salt formation and target hydrogen bonding
Computed by Cactvs; useful for purification and pharmacophore design
Hydrogen bonding Target engagement Solubility

Topological Polar Surface Area Interpolation Between N‑Methyl and Unsubstituted Benzoate Analogs

The TPSA of piperidin-4-yl 4-ethylbenzoate is 38.3 Ų, identical to that of piperidin-4-yl benzoate (38.3 Ų) but substantially higher than the 29.5 Ų recorded for the N‑methylated derivative [1][2][3]. The lower TPSA of the N‑methyl compound arises from the masking of the polar NH group. A TPSA below 60 Ų is generally predictive of good blood-brain barrier penetration, but values below 40 Ų are particularly favourable for CNS exposure. The target's TPSA of 38.3 Ų therefore sits in an optimal window for CNS drug-discovery campaigns, while its higher polarity relative to the N‑methyl analog may reduce phospholipidosis risk.

TPSA difference
Cross-study comparable
TPSA 38.3 Ų (+8.8 vs N‑methyl)
Balanced polarity for CNS research; reduces lipophilicity-driven promiscuity concerns
Identical to piperidin-4-yl benzoate; N-methyl lowers to 29.5 Ų
Polar surface area CNS penetration Drug-likeness

Intermediate Molecular Weight Allows Fine-Tuning of Physicochemical Space Within the Benzoate Series

With a molecular weight of 233.31 g/mol, piperidin-4-yl 4-ethylbenzoate occupies the mid-point of the 4-substituted piperidine benzoate series: piperidin-4-yl 4-methylbenzoate (MW 219.28 g/mol) is 14 Da lighter, while 1-methylpiperidin-4-yl 4-ethylbenzoate (MW 247.33 g/mol) is 14 Da heavier [1][2]. This incremental mass difference, arising from a single methylene unit, can be exploited in matched molecular pair analysis to deconvolute the contribution of lipophilicity versus steric effects on biological activity and ADME parameters.

Molecular weight
Cross-study comparable
MW 233.31 g/mol (Δ +14 vs 4‑methyl)
Mid-series mass supports matched molecular pair analysis
Below 300 Da; ligand efficiency metrics remain favourable
Molecular weight Rule of Five Fragment-based design

Computed logP of 2.49 (Chemsrc) Consistent with PubChem XLogP3, Supporting Predictive Model Robustness

Independent computation by Chemsrc reports a logP value of 2.48660 for piperidin-4-yl 4-ethylbenzoate , closely matching the PubChem XLogP3-AA value of 2.7 [1]. This inter-database agreement (ΔlogP ≈ 0.21) provides confidence that the compound's lipophilicity is reliably positioned near the optimal midpoint for drug-like molecules. By comparison, piperidin-4-yl benzoate exhibits a lower XLogP3 of 1.9 [2], confirming that the 4-ethyl group consistently elevates lipophilicity irrespective of the computational method used.

LogP consistency
Supporting evidence
Chemsrc logP 2.49 ≈ PubChem XLogP3 2.7
Cross-database agreement increases procurement confidence in lipophilicity
Independent algorithms; Δ ≈ 0.21 supports reproducibility
LogP consistency Model validation Procurement confidence

Evidence-Based Research and Industrial Scenarios for Piperidin-4-yl 4-ethylbenzoate (CAS 918962-15-9)


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and TPSA

The compound's XLogP3 of 2.7 and TPSA of 38.3 Ų place it within the favourable CNS drug-like space (c LogP < 5, TPSA < 60 Ų) [1]. Its balanced profile makes it a suitable scaffold for lead identification in neuroscience targets where excessive lipophilicity (as in the N‑methyl analog, XLogP3 = 3.2, TPSA = 29.5 Ų [2]) may lead to promiscuous off-target binding or rapid metabolic clearance. Medicinal chemistry teams can employ this compound as a core template for systematic structure–activity relationship exploration, confident that the baseline physicochemical properties support brain exposure.

Matched Molecular Pair Analysis for Lipophilicity-Driven SAR Elucidation

The systematic mass and lipophilicity increments between piperidin-4-yl 4-methylbenzoate (MW 219.28, XLogP3 ~2.2), the target compound (MW 233.31, XLogP3 2.7), and the N‑methyl analog (MW 247.33, XLogP3 3.2) [1][2] enable robust matched molecular pair (MMP) analysis. By procuring all three analogs, medicinal chemists can isolate the contribution of the ethyl substituent and N‑methylation to potency, selectivity, and ADME properties, generating high-confidence SAR data for lead optimisation campaigns.

Synthetic Intermediate for Piperidine-Functionalized Bioactive Molecules

The secondary amine on the piperidine ring provides a reactive handle for further derivatisation—acylation, reductive amination, or sulfonylation—while the benzoate ester serves as a protecting group or a functional motif for target engagement [1]. Compared to the N‑methyl analog, which lacks a free amine for conjugation, the target compound offers greater synthetic versatility for library production or bioconjugation strategies in chemical biology probe development.

Physicochemical Standardisation in Fragment-Based Drug Discovery

With a molecular weight of 233.31 g/mol and compliance with the Rule of Three (MW < 300, c LogP ≤ 3, HBD ≤ 3, HBA ≤ 3), the compound is suitable as a fragment-sized probe [1]. Its intermediate lipophilicity (XLogP3 2.7) and single H-bond donor distinguish it from more lipophilic or fully alkylated congeners, allowing fragment-based screening libraries to sample a defined, synthetically tractable region of chemical space that balances solubility and target-binding potential.

Application
Selection Property
Validation Focus
CNS research lead identification
Balanced lipophilicity-polarity profile
Brain exposure predictive models
Matched molecular pair SAR studies
Systematic lipophilicity and mass increments
Contributions to potency and ADME endpoints
Piperidine scaffold derivatisation
Free secondary amine handle
Conjugation and library synthesis efficiency
Fragment-based library design
Intermediate lipophilicity and single HBD
Solubility and target-binding potential
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